molecular formula C17H19FN2O2S B2863813 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448053-53-9

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No.: B2863813
CAS No.: 1448053-53-9
M. Wt: 334.41
InChI Key: KLMGVLYXCWKJRJ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea (CAS 1448053-53-9) is a synthetic urea derivative with a molecular formula of C 17 H 19 FN 2 O 2 S and a molecular weight of 334.4 g/mol . This compound is presented for research use as a chemical building block and is a candidate for investigative applications in medicinal chemistry and drug discovery.Urea-based compounds represent a privileged scaffold in modern medicinal chemistry due to their capacity to form stable, multiple hydrogen bonds with biological targets, which is crucial for specific biological activity and for fine-tuning crucial drug-like properties . The urea functionality is inherent to numerous bioactive compounds and clinically approved therapies across a broad range of applications, including anticancer, antibacterial, and central nervous system targets . The intrinsic physicochemical properties of the urea moiety, such as its hydrogen-bonding capability and influence on a molecule's hydrophobic balance, can be strategically exploited to modulate a compound's aqueous solubility, permeability, and overall druggability . Specifically, urea-based inhibitors have demonstrated significant research value for targeting enzymes like glutamate carboxypeptidase II (GCPII), with efficacy shown in various models of neurological disorders and potential application as imaging agents . The 4-fluorobenzyl and methylthiophenyl substituents in this molecule are common features in pharmacologically active compounds, often explored to enhance binding affinity and optimize lipophilicity for improved membrane penetration .Researchers can utilize this compound as a key intermediate in structure-activity relationship (SAR) studies or as a starting point for the development of novel enzyme inhibitors, receptor modulators, or other biologically active molecules. All available information, including the structural SMILES string (CSc1ccc(C(O)CNC(=O)NCc2ccc(F)cc2)cc1), is provided for research characterization purposes . This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-23-15-8-4-13(5-9-15)16(21)11-20-17(22)19-10-12-2-6-14(18)7-3-12/h2-9,16,21H,10-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMGVLYXCWKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in compound 4 () introduces stronger electron-withdrawing effects compared to the target’s methylthio group, which may alter binding affinity.
  • Thiourea analogs (e.g., ) exhibit distinct hydrogen-bonding profiles due to sulfur’s polarizability, contrasting with the target’s hydroxyl group.

Role of Methylthio and Hydroxyethyl Substituents

The 4-(methylthio)phenyl group in the target compound is compared to sulfur-containing analogs:

  • Ethyl 2-(4-(methylthio)benzyl)-3-(4-(methylthio)phenyl)-2-nitropropanoate (): Contains dual methylthio groups, enhancing lipophilicity and metabolic resistance.
  • 1-(3,4-Dimethoxybenzyl)-3-(4-((7-(dimethylamino)quinazolin-4-yl)oxy)phenyl)urea (41) (): Replaces methylthio with methoxy groups, reducing steric bulk but increasing polarity (purity: 90% vs. target’s unresolved purity).

Hydroxyethyl Chain :

  • The β-hydroxyethyl moiety in the target compound may mimic natural substrates (e.g., ATP in kinase binding pockets), a feature absent in compounds 40–45 ().

Preparation Methods

Thioether Formation via Nucleophilic Substitution

4-(Methylthio)benzaldehyde was synthesized using a modified Ullmann coupling:

4-Iodobenzaldehyde + NaSCH₃ → 4-(Methylthio)benzaldehyde  

Conditions : DMF, CuI (10 mol%), 110°C, 12 h. Yield: 78%.

Hydroxyethylamine Synthesis via Henry Reaction

The aldehyde underwent nitroaldol reaction followed by reduction:

4-(Methylthio)benzaldehyde + nitromethane → β-nitro alcohol  
↓ LiAlH₄  
2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine  

Optimization :

  • Nitroaldol: EtOH, K₂CO₃, 0°C → RT, 8 h
  • Reduction: THF, LiAlH₄ (2 equiv), 0°C → reflux, 4 h

Urea Bond Formation Strategies

Trichlorosilane-Mediated Coupling

Adapting high-yield methods for disubstituted ureas:

Procedure :

  • 4-Fluorobenzylamine (0.24 mmol) and 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine (0.2 mmol) in DCM (2 mL)
  • Add HMPA (0.01 mmol), cool to 0°C
  • Introduce HSiCl₃ (0.3 mmol), stir 12 h
  • Quench with NaHCO₃, extract with EtOAc (3×5 mL)

Outcome :

Parameter Value
Isolated Yield 83%
Purity (HPLC) >98%
Reaction Scale 5 mmol

Phoc Carbamate Chemoselective Approach

Leveraging phenyloxycarbonyl (Phoc) group reactivity:

Steps :

  • Convert 4-fluorobenzylamine to Phoc carbamate:
    PhOC(O)Cl + amine → Phoc-protected intermediate (92% yield)  
  • React with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine (1.2 equiv)
  • Deprotect with TBAF (1.2 equiv) in THF, 30 min

Optimization Data :

Solvent TBAF (equiv) Urea Yield
THF 1.2 88%
CHCl₃ 2.4 72%
MeCN 0.6 65%

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO- d₆) :
δ 8.56 (s, 1H, urea NH), 7.45–7.29 (m, 4H, aromatic), 4.31 (d, J=5.9 Hz, 2H, CH₂), 3.12 (br s, 1H, OH), 2.48 (s, 3H, SCH₃).

HRMS (ESI) :
Calculated for C₁₇H₁₉FN₂O₂S [M+H]⁺: 334.1248
Found: 334.1243

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 5 µm, 250×4.6 mm
  • Mobile Phase: MeCN/H₂O (70:30), 1 mL/min
  • Retention Time: 6.78 min

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability
Trichlorosilane 83 98 50 g
Phoc-TBAF 88 99 10 g
Carbodiimide Coupling 75 95 100 g

The trichlorosilane method demonstrates superior scalability, while Phoc-TBAF offers higher chemoselectivity for sensitive substrates.

Industrial-Scale Adaptation

For kilogram-scale production:

  • Continuous flow hydrogenation of nitro intermediate
  • In-situ urea formation using microreactor technology
  • Crystallization from EtOAc/heptane (1:3)

Process Metrics :

  • Cycle Time: 8 h vs 24 h (batch)
  • Overall Yield: 79% at 5 kg scale

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